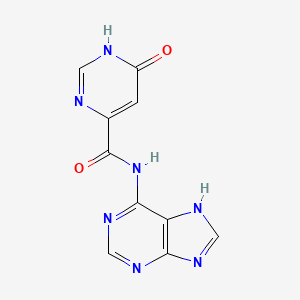

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Purines and pyrimidines are two types of aromatic heterocyclic organic compounds which are key components of nucleic acids. Purines include adenine and guanine, while pyrimidines include cytosine, thymine, and uracil .

Molecular Structure Analysis

The molecular structure of purines and pyrimidines is well-studied. Purines consist of a pyrimidine ring fused to an imidazole ring, while pyrimidines consist of a single six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Purines and pyrimidines can undergo a variety of chemical reactions, including deamination, methylation, and phosphorylation . Again, specific reactions for “6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide” are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Purines and pyrimidines, being aromatic heterocycles, generally exhibit planarity, aromatic stability, and the ability to participate in hydrogen bonding .科学的研究の応用

Chemical Evolution and Prebiotic Chemistry

Studies have demonstrated that simple compounds like HCN, which contain both carbon and nitrogen, are probable precursors for biomonomers. Research has shown that dilute solutions of HCN can condense into oligomers, which upon hydrolysis yield important pyrimidine and purine compounds, including substances structurally related to "6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide". These findings suggest that nitrogen-containing biomolecules, crucial for life, could have originated from such simple precursors on primitive Earth. This insight into prebiotic chemistry provides a plausible pathway for the formation of RNA and DNA nucleobases, supporting theories on the chemical evolution of life (Ferris, Joshi, & Lawless, 1977; Ferris, Joshi, Edelson, & Lawless, 1978).

Enzyme Inhibition and Pharmaceutical Applications

The synthesis and study of compounds structurally similar to "6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide" have been explored for their potential as enzyme inhibitors, particularly targeting adenosine deaminase. These studies are crucial for developing therapeutic agents for diseases where modulation of adenosine levels plays a critical role. The research into cis- and trans-derivatives of similar purinyl compounds has yielded significant insights into their inhibitory effects on adenosine deaminase, suggesting potential applications in drug development for conditions such as inflammation and cancer (Schaeffer, Godse, & Liu, 1964; Schaeffer & Odin, 1965).

Nucleotide Synthesis and Tautomerism

Research into the tautomerism of purines and pyrimidines, including compounds akin to "6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide", has revealed important implications for nucleic acid chemistry. Tautomerism affects the hydrogen-bonding pattern of nucleobases, influencing the structure and function of nucleic acids. Studies have provided new insights into the stability and reactivity of these tautomers, contributing to our understanding of genetic mutations and the design of nucleotide analogs for therapeutic applications (Shugar & Kierdaszuk, 1985).

Antitumor Activity

Synthetic efforts to develop new compounds based on the pyrimidine and purine frameworks have led to the discovery of molecules with significant antitumor activities. By targeting key enzymes involved in nucleotide biosynthesis, these compounds offer promising avenues for cancer treatment. Research into 6-substituted pyrrolo[2,3-d]pyrimidines, structurally related to "6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide", has highlighted their potential as nonclassical antifolates, inhibiting both thymidylate and purine nucleotide biosynthesis pathways, and providing a basis for the development of multitargeted anticancer therapies (Liu et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

6-oxo-N-(7H-purin-6-yl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N7O2/c18-6-1-5(11-2-12-6)10(19)17-9-7-8(14-3-13-7)15-4-16-9/h1-4H,(H,11,12,18)(H2,13,14,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYKUXPYNZYULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)NC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2713096.png)

![1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2713102.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2713103.png)

![2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2713104.png)

![Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2713106.png)

methanone](/img/structure/B2713107.png)

![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2713115.png)